Cas no 4747-41-5 (1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione)

1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione 化学的及び物理的性質
名前と識別子
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- Pyrrolidine, 1-[oxo(2-phenyl-1H-indol-3-yl)acetyl]-
- 1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione
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- MDL: MFCD02102455
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1R-1017-0.5G |
1-(2-phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
Key Organics Ltd | 1R-1017-5G |
1-(2-phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | >90% | 5g |
£3080.00 | 2025-02-09 | |
Matrix Scientific | 171330-500mg |
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | 500mg |
$918.00 | 2023-09-09 | ||
Key Organics Ltd | 1R-1017-1MG |
1-(2-phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Matrix Scientific | 171330-5g |
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | 5g |
$7343.00 | 2023-09-09 | ||
A2B Chem LLC | AI74861-10mg |
1-(2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione |
4747-41-5 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI74861-5mg |
1-(2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione |
4747-41-5 | >90% | 5mg |
$214.00 | 2024-04-20 | |
Key Organics Ltd | 1R-1017-10MG |
1-(2-phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | >90% | 10mg |
£63.00 | 2025-02-09 | |
abcr | AB299434-1 g |
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione, 90%; . |
4747-41-5 | 90% | 1g |
€1312.80 | 2023-04-26 | |
Matrix Scientific | 171330-1g |
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione |
4747-41-5 | 1g |
$1836.00 | 2023-09-09 |
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedioneに関する追加情報
1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione
The compound 1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione (CAS No: 4747-41-5) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines an indole ring system with a pyrrolidine moiety, creating a versatile platform for various chemical reactions and biological interactions.
Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. Its indole moiety, a well-known heterocyclic structure, contributes to its ability to interact with biological targets such as enzymes and receptors. The pyrrolidine ring further enhances its pharmacokinetic properties, making it an attractive candidate for drug development.
One of the most notable advancements in the research of 1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione involves its role in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in cellular signaling pathways, and their inhibition has become a focal point in cancer therapy. The compound's ability to modulate kinase activity has been demonstrated in several preclinical studies, suggesting its potential as a lead compound for anti-cancer drug development.
In addition to its pharmacological applications, this compound has also been explored in the realm of materials science. Its rigid structure and conjugated system make it suitable for applications in organic electronics, such as in the development of light-emitting diodes (LEDs) and photovoltaic devices. Researchers have reported promising results in terms of its electronic properties, which could pave the way for its use in next-generation electronic materials.
The synthesis of 1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the indole ring through Friedländer synthesis and subsequent functionalization to introduce the pyrrolidine moiety. These steps require precise control over reaction conditions to ensure high yields and product purity.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of this compound. As industries increasingly prioritize sustainability, evaluating the environmental impact of chemical compounds is crucial. Recent studies have shown that under specific microbial conditions, this compound can undergo biodegradation, reducing its persistence in the environment.
In conclusion, 1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2 ethanedione (CAS No: 4747-41 5) stands out as a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structure continues to inspire innovative research directions, from drug discovery to materials innovation. As advancements in synthetic chemistry and computational modeling continue to evolve, this compound is poised to play an even more significant role in shaping future scientific breakthroughs.
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